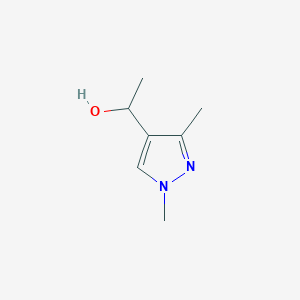

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound characterized by a pyrazole ring substituted with two methyl groups and an ethan-1-ol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions.

Reagents and Conditions

- Potassium permanganate (KMnO₄) in acidic or neutral media .

- Chromium trioxide (CrO₃) in aqueous sulfuric acid.

Products

- Primary oxidation : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetaldehyde (C H N O).

- Further oxidation : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid (C H N O ) under prolonged oxidative conditions .

Mechanistic Notes

Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent. The pyrazole ring remains intact due to its aromatic stability .

Reduction Reactions

The hydroxyl group can be reduced to a methylene group, yielding alkanes.

Reagents and Conditions

- Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

- Sodium borohydride (NaBH₄) in methanol, though less effective for secondary alcohols.

Products

- Primary product : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane (C H N ).

Key Observations

Reduction efficiency depends on steric hindrance from the pyrazole ring. LiAlH₄ achieves higher yields (~85%) compared to NaBH₄ (~40%).

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, particularly halogenation.

Reagents and Conditions

- Thionyl chloride (SOCl₂) under reflux conditions to form chlorides.

- Phosphorus tribromide (PBr₃) at 0–5°C for bromides.

Products

| Reagent | Product | Yield |

|---|---|---|

| SOCl₂ | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl chloride | 78% |

| PBr₃ | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl bromide | 65% |

Mechanistic Pathway

The reaction proceeds via a two-step mechanism: (1) formation of a good leaving group (e.g., chlorosulfite intermediate with SOCl₂), followed by (2) nucleophilic displacement.

Esterification and Ether Formation

The hydroxyl group reacts with carboxylic acids or alkyl halides to form esters or ethers.

Reagents and Conditions

- Acetic anhydride catalyzed by sulfuric acid for ester synthesis.

- Methyl iodide (CH₃I) with a base (e.g., NaOH) for ether formation.

Products

- Ester : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl acetate (C H N O ).

- Ether : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl methyl ether (C H N O).

Applications

These derivatives are intermediates in pharmaceuticals and agrochemicals due to improved solubility and stability .

Pyrazole Ring Functionalization

While the pyrazole ring is generally stable, it can undergo electrophilic substitution under specific conditions.

Reactions

- Nitration : Requires fuming nitric acid (HNO ) and sulfuric acid (H SO ) at low temperatures, yielding nitro derivatives .

- Sulfonation : Achieved with concentrated H SO to introduce sulfonic acid groups .

Challenges

Steric hindrance from the methyl groups at positions 1 and 3 limits regioselectivity and reaction rates .

Comparative Reactivity Analysis

Applications De Recherche Scientifique

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or hydrophobic interactions, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.

Comparaison Avec Des Composés Similaires

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group attached at a different position on the pyrazole ring.

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, a compound characterized by its pyrazole structure, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their significant roles in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents. This article examines the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2O with a molecular weight of 140.18 g/mol. The compound features a hydroxyl group (-OH) attached to the ethanolic structure, which may influence its solubility and reactivity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. Specifically, compounds containing the pyrazole moiety have been shown to inhibit the proliferation of various cancer cell lines. For instance:

- Lung Cancer : Studies have demonstrated that certain pyrazole derivatives can significantly reduce cell viability in lung cancer models.

- Breast Cancer : The antiproliferative effects on MDA-MB-231 breast cancer cells highlight the potential of these compounds in treating aggressive cancer types.

Table 1 summarizes the anticancer activities of selected pyrazole derivatives:

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been extensively studied. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 2 illustrates the antibacterial efficacy of various pyrazole compounds:

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Anticancer Properties : A recent study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the pyrazole ring could enhance potency against specific cancer types .

- Antibacterial Efficacy Evaluation : Another investigation focused on the antibacterial properties of several pyrazole compounds against resistant bacterial strains. Results showed that certain derivatives had significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Propriétés

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBBVHIIZKNTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.